4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide
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Overview
Description
4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide is a chemical compound with the molecular formula C10H15NO5S2. It is characterized by the presence of a sulfonyl group attached to a benzene ring, along with a hydroxybutyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 4-hydroxybutylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its anticancer and antimicrobial properties, showing selective inhibition of certain enzymes in cancer cells.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the proliferation of cancer cells or the growth of bacteria .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Hydroxybutyl)sulfanyl]benzenesulfonamide
- 4-(4-Hydroxybutylsulfonyl)benzenesulfonamide
Uniqueness
4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide is unique due to its specific structural features, such as the hydroxybutyl side chain and the sulfonyl group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
135832-42-7 |
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Molecular Formula |
C10H15NO5S2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(4-hydroxybutylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C10H15NO5S2/c11-18(15,16)10-5-3-9(4-6-10)17(13,14)8-2-1-7-12/h3-6,12H,1-2,7-8H2,(H2,11,15,16) |
InChI Key |
HLBQGOCNVGPIOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCCO)S(=O)(=O)N |
Origin of Product |
United States |
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